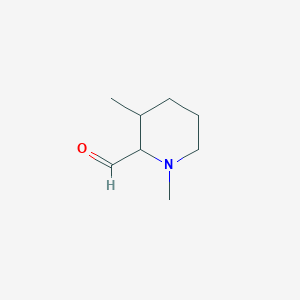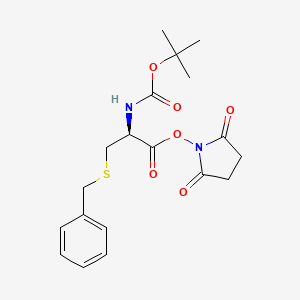![molecular formula C12H14ClNO2 B13805998 L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
L-Proline,2-[(2-chlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline,2-[(2-chlorophenyl)methyl]- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a 2-chlorophenylmethyl group attached to the proline molecule. It is commonly used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,2-[(2-chlorophenyl)methyl]- typically involves the reaction of L-Proline with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of L-Proline,2-[(2-chlorophenyl)methyl]- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline,2-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted proline derivatives.
Applications De Recherche Scientifique
L-Proline,2-[(2-chlorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of L-Proline,2-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline: The parent compound, lacking the 2-chlorophenylmethyl group.
2-[(2-chlorophenyl)methyl]-L-Proline hydrochloride: A hydrochloride salt form of the compound.
Alpha-methyl-L-Proline: A derivative with a methyl group at the alpha position.
Uniqueness
L-Proline,2-[(2-chlorophenyl)methyl]- is unique due to the presence of the 2-chlorophenylmethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
(2R)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16)/t12-/m1/s1 |
Clé InChI |
DHCULKZTSGDUNZ-GFCCVEGCSA-N |
SMILES isomérique |
C1C[C@@](NC1)(CC2=CC=CC=C2Cl)C(=O)O |
SMILES canonique |
C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
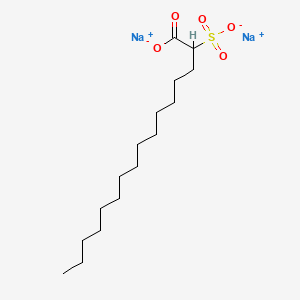

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
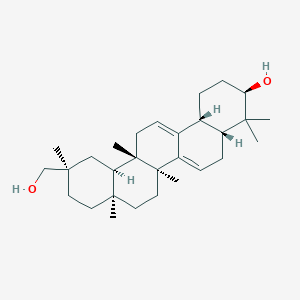

![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)

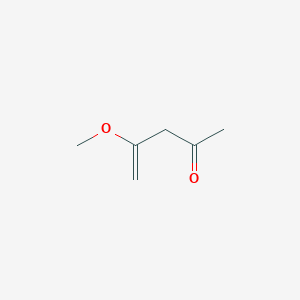
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
